molecular formula C8H9BrClN5 B1378565 {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1417636-04-4

{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No. B1378565
CAS RN: 1417636-04-4
M. Wt: 290.55 g/mol
InChI Key: SJTBGBIQVFNBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, also known as 4-bromo-1-methyl-1H-tetrazole hydrochloride, is a common compound used in a variety of research and laboratory experiments. It is a white, crystalline solid that is soluble in water and has a melting point of 192-194 °C. It is a derivative of the 1H-tetrazole family, which has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antihypertensive Drug Synthesis

This compound is a key motif in drug intermediates like valsartan and losartan, which are selective antagonists of angiotensin II type 1 (AT 1) receptors. These drugs are crucial for treating hypertension and controlling heart-related ailments such as coronary heart disease and stroke .

Tachykinin Antagonists

Tetrazole derivatives, including this compound, are used as tachykinin antagonists. Tachykinins are involved in functions like vasodilation and smooth muscle contraction, and their antagonists can help treat conditions like asthma and irritable bowel syndrome .

Cholesterol Ester Transporter Protein Inhibitors

As cholesterol ester transporter protein (CETP) inhibitors, tetrazole derivatives contribute to the prevention of atherosclerosis by modifying lipoprotein metabolism .

Progesterone Receptor Ligands

These compounds act as progesterone receptor (PR) ligands, which have potential therapeutic applications in treating inflammatory diseases, demyelinating diseases, and tumor metastases .

Antimicrobial Activity

The biphenyl tetrazole structure is associated with antimicrobial activity, which can be leveraged in the development of new antibiotics to combat bacterial infections .

HIV Infection Treatment

Tetrazole derivatives are explored for their potential in treating HIV infection due to their ability to interfere with viral replication processes .

Neuroprotective Agents

These compounds have shown promise as neuroprotective agents, potentially aiding in cerebral insufficiency treatment and improving receptor function in brain networks .

Eco-Friendly Synthesis Approaches

The synthesis of tetrazole derivatives, including this compound, can be approached with eco-friendly methods that use water as a solvent and moderate conditions, contributing to sustainable chemistry practices .

properties

IUPAC Name

[1-(4-bromophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5.ClH/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBGBIQVFNBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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